molecular formula C11H16ClNO2 B1602847 Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride CAS No. 78287-52-2

Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride

Cat. No.: B1602847
CAS No.: 78287-52-2
M. Wt: 229.7 g/mol
InChI Key: RMWDQEXMBCJNFO-UHFFFAOYSA-N
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Description

Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride is a chemical compound with a complex structure that includes an amino group, a butanoic acid backbone, and a phenylmethyl ester group. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride typically involves the esterification of 4-amino butanoic acid with phenylmethanol in the presence of a strong acid catalyst. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time. The purification process often involves crystallization or distillation to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-amino butanoic acid and phenylmethanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as halides or amines.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: 4-amino butanoic acid and phenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, phenylmethyl ester: Lacks the amino group, making it less reactive in certain biological contexts.

    3-Aminobutanoic acid methyl ester: Similar structure but with a methyl ester group instead of a phenylmethyl ester.

Uniqueness

Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride is unique due to the presence of both an amino group and a phenylmethyl ester group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

benzyl 4-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWDQEXMBCJNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595752
Record name Benzyl 4-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78287-52-2
Record name Benzyl 4-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 4-aminobutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

GABA (4 g, 38.8 mmol) was suspended in 50 ml (0.48 mol) of benzyl alcohol. The reaction mixture was stirred, with cooling on an ice bath, while 20 ml SOCl2 was added dropwise over a 30 minute period. The mixture was slowly brought to the reflux temperature and refluxed for 4 hours. The resultant pink viscous solution was cooled to room temperature. Addition of 50 ml of ethyl ether and refrigeration overnight produced white crystals which were collected by filtration, recrystallized from a mixture of ethyl ether and ethanol and dried, m.p. 115°-116° C.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butanoic acid, 4-amino-, phenylmethyl ester, hydrochloride
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